Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the tert-butyl group: This step may involve alkylation reactions using tert-butyl halides under basic conditions.
Amidation: The enamido group can be introduced through amidation reactions, often using amines and acyl chlorides.
Esterification: The carboxylate group is typically introduced through esterification reactions involving carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enamido group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzo[b]thiophene core or the substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in materials science, such as in the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core and may have similar biological activities.
Amido-substituted benzo[b]thiophenes: Compounds with similar amido groups may exhibit comparable reactivity and applications.
Uniqueness
Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties compared to other benzo[b]thiophene derivatives.
Properties
IUPAC Name |
methyl 6-tert-butyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-11(2)9-15(21)20-17-16(18(22)23-6)13-8-7-12(19(3,4)5)10-14(13)24-17/h9,12H,7-8,10H2,1-6H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEMJKFMMHBBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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